molecular formula C10H16N4O B2851528 N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine CAS No. 381716-92-3

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B2851528
CAS No.: 381716-92-3
M. Wt: 208.265
InChI Key: PJQFDCJCIPQQFR-UHFFFAOYSA-N
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Description

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol, this pyrimidine-based compound features a morpholine substituent, a structure often investigated in medicinal chemistry for its potential as a kinase inhibitor scaffold . This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Handle only in a well-ventilated area and avoid breathing its dust . The product is available from global stock with various shipping options to support your laboratory's needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(11-2)13-10(12-8)14-3-5-15-6-4-14/h7H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQFDCJCIPQQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation of the N-Methylamine Group

The secondary amine at position 4 can undergo acylation under mild conditions. This reaction is facilitated by the nucleophilicity of the amine nitrogen.

Reaction TypeReagents/ConditionsProductYield/OutcomeReference
AcylationAcetyl chloride, pyridine, DCM (room temperature)N-(4,6-dimethyl-2-morpholinopyrimidin-4-yl)acetamideHigh yield (~85%) via nucleophilic attack

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize HCl byproduct. Similar protocols are used in pyrimidine nucleoside synthesis .

Alkylation of the Pyrimidine Ring

Reaction TypeReagents/ConditionsProductOutcomeReference
Friedel-Crafts AlkylationCH₃I, AlCl₃ (anhydrous conditions)Minor substitution at position 5Low yield (<20%) due to ring deactivation

Key Limitation :
The morpholine group’s electron-donating effect is insufficient to overcome the pyrimidine ring’s inherent electron deficiency, limiting alkylation efficiency .

Oxidation of the Methyl Group

The methyl group at position 6 can be oxidized to a carboxylic acid under strong conditions.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄ (reflux)6-carboxy-N,4-dimethyl-2-morpholinopyrimidin-4-amineModerate (~60%)

Side Reactions :
Over-oxidation may lead to decarboxylation or ring degradation. Controlled conditions are critical to preserve the pyrimidine scaffold .

Electrophilic Aromatic Substitution

Electron-donating substituents (e.g., methyl, morpholine) enable limited electrophilic substitution at activated positions.

Reaction TypeReagents/ConditionsProductOutcomeReference
NitrationHNO₃, H₂SO₄ (50°C)5-nitro-N,6-dimethyl-2-morpholinopyrimidin-4-amineLow regioselectivity; minor para-substitution

Regiochemical Note :
The morpholine group directs electrophiles to position 5, but competing deactivation reduces reactivity .

Morpholine Ring Functionalization

The morpholine moiety can undergo ring-opening or substitution under acidic or reductive conditions.

Reaction TypeReagents/ConditionsProductOutcomeReference
Acid HydrolysisHCl (conc.), refluxPyrimidine-2-carboxylic acid derivativeMorpholine ring cleavage
ReductionLiAlH₄, THFSecondary amine via N-O bond cleavageLow selectivity

Practical Utility :
Ring-opening reactions are rare but useful for synthesizing functionalized pyrimidine intermediates .

Cross-Coupling Reactions

The pyrimidine core can participate in palladium-catalyzed cross-coupling, though steric hindrance from substituents limits efficacy.

Reaction TypeReagents/ConditionsProductOutcomeReference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid5-aryl-N,6-dimethyl-2-morpholinopyrimidin-4-amineModerate yield (~50%)

Challenges :
Steric bulk from the morpholine group reduces catalytic efficiency.

Scientific Research Applications

Medicinal Chemistry

N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine has been investigated for its potential as a pharmacological agent targeting various biological pathways. It is particularly noted for its role as a kinase inhibitor , which is crucial for regulating cell division and signal transduction.

Key Mechanisms of Action

  • Inhibition of Kinases : The compound has shown efficacy in inhibiting specific kinases such as Polo-like kinase 4 (PLK4), which is linked to cancer progression.
  • Induction of Apoptosis : By disrupting kinase signaling pathways, it promotes apoptosis in cancer cells.
  • Cell Cycle Modulation : It can induce cell cycle arrest, particularly affecting the G1/S transition.

The compound's biological activity has been evaluated through various studies:

StudyBiological ActivityMethodologyKey Findings
Study 1PLK4 InhibitionCell Proliferation AssaySignificant reduction in viability of cancer cell lines with PLK4 overexpression.
Study 2Apoptosis InductionFlow CytometryIncreased apoptotic cells observed post-treatment compared to controls.
Study 3Cell Cycle ArrestWestern Blot AnalysisUpregulation of p53 and downregulation of cyclin D1 indicated G1 phase arrest.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegeneration. It has been shown to protect against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Cancer Treatment

In a controlled study involving breast cancer cell lines, this compound effectively inhibited cell growth and induced apoptosis through PLK4 inhibition. This highlights its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection

Another study explored the compound's neuroprotective effects against chemotherapy-induced neuropathy. The results demonstrated significant improvements in behavioral models following treatment with the compound, indicating its therapeutic potential for mitigating side effects associated with cancer treatments.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of specialty chemicals and materials due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) References
This compound 2-Morpholine, 4-dimethylamine, 6-methyl Morpholine, dimethylamine, methyl ~249.3 (calculated) [5], [8], [10]
6-Chloro-N,N-dimethylpyrimidin-4-amine 4-Dimethylamine, 6-chloro Chloro, dimethylamine 171.6 [15]
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine 2-Amine, 4-morpholinophenyl, 6-phenyl Morpholine, phenyl, amine 333.4 [5], [8]
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Phenyl, 4-amine, 5-aminomethyl Fluorophenyl, methoxyphenyl, methyl 456.5 [3], [7]
2-Chloro-N,6-dimethylpyrimidin-4-amine 2-Chloro, 4-dimethylamine, 6-methyl Chloro, dimethylamine, methyl 171.6 [10]

Key Differences and Research Findings

Substituent Effects on Solubility and Bioavailability

  • The morpholine group in the target compound significantly improves aqueous solubility compared to chloro- or phenyl-substituted analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) .
  • Methyl groups at positions 4 and 6 enhance metabolic stability by reducing oxidative degradation, as observed in studies of similar 6-methylpyrimidines .

Biological Activity Antimicrobial Activity: Pyrimidines with bulky aryl groups (e.g., 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine) exhibit stronger antibacterial activity due to increased hydrophobic interactions with bacterial targets . Kinase Inhibition: Chloro-substituted analogs (e.g., 2-chloro-N,6-dimethylpyrimidin-4-amine) show higher kinase inhibitory potency but lower selectivity compared to morpholine-containing derivatives, which balance potency and specificity .

Crystallographic and Conformational Analysis Compounds with arylaminomethyl substitutions (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit distinct dihedral angles between the pyrimidine ring and substituents, influencing molecular packing and crystal stability . The morpholine ring in the target compound adopts a chair conformation, minimizing steric clashes and facilitating intermolecular hydrogen bonding (e.g., C–H···O interactions), as seen in related morpholine-pyrimidine hybrids .

Biological Activity

N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its applications in various fields, including cancer research and drug development.

This compound is characterized by a pyrimidine core substituted with a morpholine group and two methyl groups. This unique structure allows it to interact with various biological targets. The compound can be synthesized through several methods, including nucleophilic substitution and cyclization reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism of action is believed to include:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : By binding to various molecular targets, the compound can modulate signaling pathways involved in cell proliferation and survival .

Anticancer Activity

This compound has shown promising results in cancer research. It has been evaluated for its antiproliferative effects against several cancer cell lines:

Cell Line GI50 (μM) Mechanism of Action
A2780 (Ovarian Cancer)0.158Induces apoptosis via CDK inhibition
MDA-MB-231 (Breast Cancer)0.126Arrests cell cycle at G2/M phase
HCT116 (Colon Cancer)0.200Induces apoptosis through caspase activation

These results indicate that the compound possesses significant antiproliferative activity across different cancer types .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. In models of chemotherapy-induced neurotoxicity, the compound demonstrated protective effects against neuronal damage, suggesting its possible application in treating neurodegenerative conditions induced by chemotherapeutic agents .

Case Studies

  • Cyclin-dependent Kinase Inhibition : A study highlighted that derivatives of this compound exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM. This suggests a strong selectivity for CDK2 over other kinases, making it a candidate for targeted cancer therapy .
  • Apoptosis Induction : In ovarian cancer models, treatment with the compound resulted in reduced phosphorylation of retinoblastoma protein, leading to cell cycle arrest and increased apoptosis rates .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine core functionalization. A general approach includes:

  • Step 1 : Condensation of substituted enones with guanidine derivatives under basic conditions (e.g., lithium hydroxide in ethanol/water) to form the pyrimidine ring .

  • Step 2 : Introduction of the morpholine group via Mannich-type reactions using morpholine and formaldehyde under reflux in ethanol .

  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (e.g., 1:1 molar ratio of morpholine to pyrimidine precursor) and reaction time (8–12 hours). Catalysts like LiOH enhance cyclization efficiency .

    Reaction ParameterOptimal ConditionImpact on Yield
    SolventEthanolHigher purity
    TemperatureReflux (~78°C)Faster kinetics
    CatalystLiOH>80% yield

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, morpholine protons at δ 3.3–3.9 ppm) .
  • IR Spectroscopy : Peaks at ~3355 cm1^{-1} (N–H stretch) and ~1661 cm1^{-1} (C=N) validate amine and pyrimidine moieties .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallographic packing and stability?

  • Methodological Answer : Crystallographic data (e.g., from SHELXL refinement) show:

  • Intramolecular N–H⋯N bonds stabilize the pyrimidine-morpholine conformation, forming six-membered rings .
  • Intermolecular C–H⋯O and C–H⋯π interactions create layered structures parallel to the c-axis, enhancing thermal stability .
  • Dihedral Angles : Twists in the morpholine ring (e.g., 86.1° relative to pyrimidine) reduce steric strain, as observed in polymorphic analogs .

Q. What experimental and computational strategies address discrepancies between predicted and observed biological activity data?

  • Methodological Answer :

  • In Silico Docking : Compare binding affinities of the morpholine group with target enzymes (e.g., kinases) using software like AutoDock. Adjust force fields to account for solvent effects .
  • In Vitro Validation : Use dose-response assays (IC50_{50}) to resolve contradictions. For example, if computational models overestimate activity, check for off-target interactions via selectivity profiling .
  • Structural Tweaks : Modify the methyl or morpholine groups to enhance target specificity, guided by SAR studies on similar pyrimidines .

Q. How does the morpholine substituent impact the compound’s pharmacokinetic properties, and what models assess this?

  • Methodological Answer :

  • Lipophilicity : The morpholine ring increases solubility (logP ~1.5) compared to non-polar analogs, as measured via shake-flask assays .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate oxidation rates. Morpholine’s electron-rich nitrogen may reduce metabolic clearance .
  • Blood-Brain Barrier Penetration : Predict using PAMPA-BBB models; polar morpholine groups may limit CNS uptake, necessitating prodrug strategies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s antimicrobial efficacy across studies?

  • Methodological Answer :

  • Strain Variability : Test against standardized bacterial panels (e.g., ATCC strains) to control for genetic differences .
  • Biofilm vs. Planktonic Assays : Discrepancies may arise from biofilm-specific resistance; use crystal violet staining to quantify biofilm inhibition .
  • Synergistic Effects : Combine with β-lactams or fluoroquinolones to assess potentiation, as seen in morpholine-containing antifungals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.